Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate
Overview
Description
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate is an organic compound with the molecular formula C18H19NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-Pyridinedicarboxylate: Lacks the benzyloxy group, making it less versatile in certain reactions.
Dimethyl 2,6-Pyridinedicarboxylate: Similar structure but different ester groups, affecting its reactivity and applications.
Uniqueness
Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate is unique due to the presence of the benzyloxy group, which enhances its chemical reactivity and binding affinity in biological systems. This makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
diethyl 4-phenylmethoxypyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-22-17(20)15-10-14(11-16(19-15)18(21)23-4-2)24-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVFTJRZQKBUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699780 | |
Record name | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18986-14-6 | |
Record name | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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